

An In-depth Technical Guide to *rel*-Hydroxy Itraconazole

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Compound of Interest

Compound Name: *rel*-Hydroxy Itraconazole

Cat. No.: B15622575

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Abstract

This technical guide provides a comprehensive overview of ***rel*-Hydroxy Itraconazole**, the primary active metabolite of the broad-spectrum antifungal agent Itraconazole. This document details its chemical identity, including its Chemical Abstracts Service (CAS) number, and explores its biological activity, mechanism of action, and pharmacokinetic profile. Detailed experimental protocols for its quantification in biological matrices are provided, alongside a summary of its *in vitro* antifungal potency. Furthermore, this guide elucidates its role as an inhibitor of the Hedgehog signaling pathway, a critical pathway in developmental biology and oncology.

Chemical Identity

***rel*-Hydroxy Itraconazole** is the major *in vivo* metabolite of Itraconazole, formed through hydroxylation of the *sec*-butyl side chain.^[1] This biotransformation is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.^[2]

Table 1: Chemical and Physical Properties of ***rel*-Hydroxy Itraconazole**

Property	Value	Reference(s)
CAS Number	112559-91-8	[2][3]
Molecular Formula	C35H38Cl2N8O5	[3]
Molecular Weight	721.6 g/mol	[3]
Synonyms	OH-ITZ, Hydroxy-ITZ	[3]
Appearance	Solid	-
Solubility	Acetonitrile:Methanol (1:1): Soluble	[3]

Biological Activity and Mechanism of Action

Antifungal Activity

rel-Hydroxy Itraconazole exhibits potent antifungal activity, comparable to its parent compound, Itraconazole.[4] Its mechanism of action, like other azole antifungals, involves the inhibition of fungal cytochrome P450-dependent enzymes, primarily lanosterol 14 α -demethylase. This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and ultimately, fungal cell death.[1]

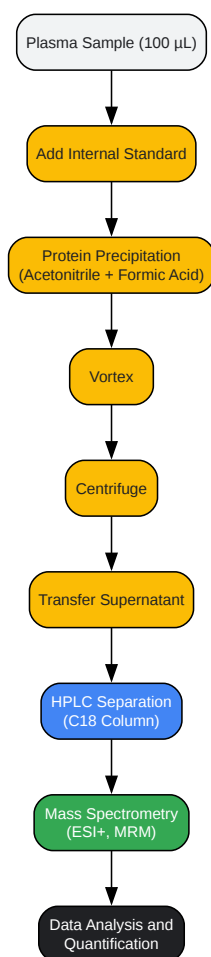
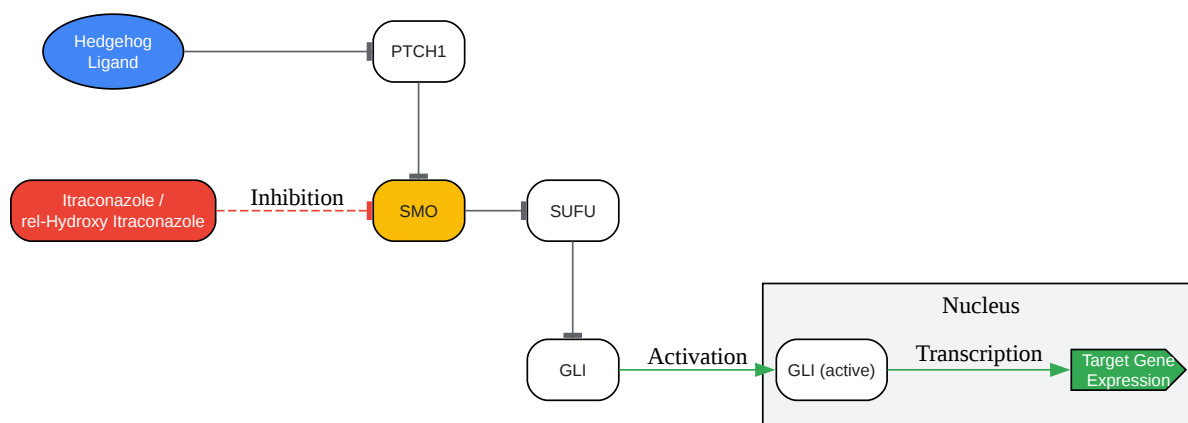
Table 2: In Vitro Antifungal Activity of **rel-Hydroxy Itraconazole** (MIC values)

Fungal Species	MIC (mg/mL)	Reference(s)
Candida albicans	0.019	[2][3]
Aspergillus fumigatus	0.078	[2][3]
Cryptococcus neoformans	0.078	[2][3]

MIC (Minimum Inhibitory Concentration) values can vary depending on the testing methodology and specific strain.

Inhibition of the Hedgehog Signaling Pathway

Beyond its antifungal properties, Itraconazole and its hydroxy metabolite have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[5] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the pathogenesis of various cancers.[5] Itraconazole and **rel-Hydroxy Itraconazole** act by inhibiting the function of Smoothened (SMO), a key transmembrane protein in the Hh pathway.[5]



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